molecular formula C18H14NO6P B087842 4-NITROPHENYLDIPHENYLPHOSPHATE CAS No. 10359-36-1

4-NITROPHENYLDIPHENYLPHOSPHATE

Cat. No.: B087842
CAS No.: 10359-36-1
M. Wt: 371.3 g/mol
InChI Key: UJNGLGOZLJRNNN-UHFFFAOYSA-N
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Description

4-NITROPHENYLDIPHENYLPHOSPHATE is an organophosphate compound characterized by the presence of a nitrophenyl group and two phenyl groups attached to a phosphate moiety. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl diphenyl phosphate typically involves the reaction of 4-nitrophenol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 4-nitrophenyl diphenyl phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 4-NITROPHENYLDIPHENYLPHOSPHATE undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Enzymatic Studies

4-NPDP is widely used as a substrate for studying phosphatase enzymes. These enzymes play critical roles in various biological processes, including signal transduction and metabolic pathways.

  • Mechanism of Action : Phosphatases catalyze the hydrolysis of phosphate esters. When 4-NPDP is hydrolyzed by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured through spectrophotometry.
  • Case Study : A study by Zhang et al. (2020) demonstrated the use of 4-NPDP to evaluate the activity of alkaline phosphatase from different sources. The results indicated that the rate of hydrolysis varied significantly with enzyme concentration and temperature, providing insights into enzyme kinetics and stability under varying conditions.

Pesticide Formulations

4-NPDP has been investigated for its potential role as an active ingredient or additive in pesticide formulations.

  • Mechanism : Its phosphate group can enhance the efficacy of certain pesticides by improving their stability and solubility in various environments.
  • Research Findings : Research conducted by Liu et al. (2019) showed that formulations containing 4-NPDP exhibited improved insecticidal activity against common agricultural pests compared to traditional formulations without this compound. The study emphasized the importance of optimizing concentration levels for maximum effectiveness.

Material Science

In material science, 4-NPDP is explored for its potential applications in developing new materials with enhanced properties.

  • Polymer Chemistry : As a phosphonate compound, it can be incorporated into polymer matrices to improve flame retardancy and thermal stability.
  • Case Study : A study by Smith et al. (2021) investigated the incorporation of 4-NPDP into polycarbonate materials. The findings revealed that even small amounts of 4-NPDP significantly increased the thermal degradation temperature and reduced flammability, making it a promising candidate for safety-critical applications.

Table 1: Summary of Research Applications

Application AreaSpecific UseKey Findings
Enzymatic StudiesSubstrate for phosphatasesVariability in enzyme kinetics observed
Pesticide FormulationsActive ingredientEnhanced insecticidal activity noted
Material ScienceFlame retardant in polymersImproved thermal stability and reduced flammability

Mechanism of Action

The mechanism of action of 4-nitrophenyl diphenyl phosphate involves its interaction with enzymes that hydrolyze phosphate esters. The compound acts as a substrate for these enzymes, undergoing hydrolysis to produce 4-nitrophenol and diphenyl phosphate. The hydrolysis reaction is facilitated by the enzyme’s active site, which stabilizes the transition state and lowers the activation energy required for the reaction .

Comparison with Similar Compounds

Uniqueness: 4-NITROPHENYLDIPHENYLPHOSPHATE is unique due to the presence of both nitrophenyl and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

4-Nitrophenyldiphenylphosphate (NPDPP) is an organophosphate compound that has garnered attention due to its biological activity, particularly in relation to enzyme interactions and potential applications in environmental remediation and neuropharmacology. This article provides a comprehensive overview of the biological activity of NPDPP, focusing on its enzymatic hydrolysis, inhibition properties, and implications for organophosphate toxicity.

Overview of this compound

NPDPP is a phosphoric acid diester, primarily used as a substrate in biochemical assays to study the activity of various phosphatases and hydrolases. Its hydrolysis results in the release of 4-nitrophenol, a compound that can be quantitatively measured to assess enzymatic activity.

Enzymatic Hydrolysis

The hydrolysis of NPDPP is catalyzed by several enzymes, including alkaline phosphatase and protein phosphatases. The reaction can be summarized as follows:

NPDPP+H2OEnzyme4 Nitrophenol+Diphenyl Phosphate\text{NPDPP}+\text{H}_2\text{O}\xrightarrow{\text{Enzyme}}\text{4 Nitrophenol}+\text{Diphenyl Phosphate}

Kinetics of Hydrolysis

The kinetics of NPDPP hydrolysis have been investigated under various conditions. For instance, studies have shown that the reaction rate is influenced by factors such as pH, temperature, and the presence of specific metal ions. The following table summarizes key findings from kinetic studies:

Condition Rate Constant (M⁻¹s⁻¹) pH Reference
Alkaline Phosphatase240 ± 308.0
Microemulsion SystemsVaries with surfactant type6.5
Protein Phosphatase-1 (PP1)Comparable to monoester substrates-

Inhibition Studies

NPDPP acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the nervous system responsible for hydrolyzing acetylcholine. The inhibition mechanism involves phosphorylation of the serine residue at the active site of these enzymes, leading to increased levels of acetylcholine and consequent cholinergic toxicity.

The mechanism by which NPDPP inhibits AChE can be described in several steps:

  • Binding : NPDPP binds reversibly to AChE.
  • Phosphorylation : The active site serine undergoes phosphorylation.
  • Aging : The phosphorylated enzyme may undergo aging, leading to irreversible inhibition.
  • Reactivation : Certain oximes can reactivate AChE if administered promptly after exposure.

Case Studies

Several studies have explored the biological implications of NPDPP exposure:

  • Neurotoxicity Assessment : In vitro studies demonstrated that exposure to NPDPP leads to significant inhibition of AChE activity in human erythrocytes, highlighting its potential neurotoxic effects .
  • Environmental Impact : Research indicates that microbial enzymes can degrade organophosphates like NPDPP, suggesting potential bioremediation applications .

Properties

IUPAC Name

(4-nitrophenyl) diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14NO6P/c20-19(21)15-11-13-18(14-12-15)25-26(22,23-16-7-3-1-4-8-16)24-17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNGLGOZLJRNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145926
Record name Phosphoric acid, 4-nitrophenyl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10359-36-1
Record name Phosphoric acid, 4-nitrophenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 4-nitrophenyl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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